4-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide
Description
4-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazine derivatives. This compound is characterized by a fused benzene and thiadiazine ring system, with a sulfonamide group at the 1,1-dioxide position. The presence of a methyl group at the 4-position of the dihydrothiadiazine ring further distinguishes this compound. Benzothiadiazine derivatives are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Properties
IUPAC Name |
4-methyl-3,4-dihydro-2H-1λ6,2-benzothiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-7-6-10-13(11,12)9-5-3-2-4-8(7)9/h2-5,7,10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFFXZAFQGWLCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNS(=O)(=O)C2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of 2-aminobenzenesulfonamide derivatives.
Cyclization: The 2-aminobenzenesulfonamide derivatives are then cyclized using trimethyl orthoacetate to form the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide core structure.
Bromination: The 3-methyl group is brominated to introduce a reactive site for further functionalization.
Nucleophilic Substitution: The brominated intermediate undergoes nucleophilic substitution with various nucleophiles, such as arylboronic acids, to yield the final this compound derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like arylboronic acids, alkyl halides, and amines are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various aryl or alkyl groups .
Scientific Research Applications
4-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Lacks the methyl group at the 4-position.
2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide: Similar core structure but different substituents.
Uniqueness
4-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
